Cas no 1896438-40-6 (4-methoxy-2-(piperidin-4-yl)methylpyridine)

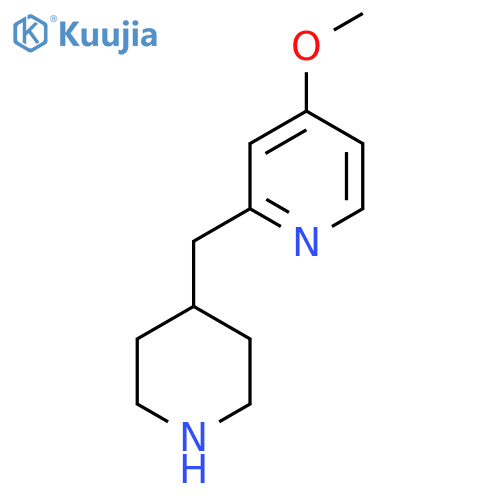

1896438-40-6 structure

商品名:4-methoxy-2-(piperidin-4-yl)methylpyridine

4-methoxy-2-(piperidin-4-yl)methylpyridine 化学的及び物理的性質

名前と識別子

-

- EN300-1780710

- 4-methoxy-2-[(piperidin-4-yl)methyl]pyridine

- 1896438-40-6

- 4-methoxy-2-(piperidin-4-yl)methylpyridine

-

- インチ: 1S/C12H18N2O/c1-15-12-4-7-14-11(9-12)8-10-2-5-13-6-3-10/h4,7,9-10,13H,2-3,5-6,8H2,1H3

- InChIKey: AOYKNLYGQRVDLG-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CN=C(C=1)CC1CCNCC1

計算された属性

- せいみつぶんしりょう: 206.141913202g/mol

- どういたいしつりょう: 206.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 34.2Ų

4-methoxy-2-(piperidin-4-yl)methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1780710-0.05g |

4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |

1896438-40-6 | 0.05g |

$1212.0 | 2023-09-20 | ||

| Enamine | EN300-1780710-0.25g |

4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |

1896438-40-6 | 0.25g |

$1328.0 | 2023-09-20 | ||

| Enamine | EN300-1780710-2.5g |

4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |

1896438-40-6 | 2.5g |

$2828.0 | 2023-09-20 | ||

| Enamine | EN300-1780710-0.1g |

4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |

1896438-40-6 | 0.1g |

$1269.0 | 2023-09-20 | ||

| Enamine | EN300-1780710-1g |

4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |

1896438-40-6 | 1g |

$1442.0 | 2023-09-20 | ||

| Enamine | EN300-1780710-10g |

4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |

1896438-40-6 | 10g |

$6205.0 | 2023-09-20 | ||

| Enamine | EN300-1780710-0.5g |

4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |

1896438-40-6 | 0.5g |

$1385.0 | 2023-09-20 | ||

| Enamine | EN300-1780710-1.0g |

4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |

1896438-40-6 | 1g |

$1442.0 | 2023-06-02 | ||

| Enamine | EN300-1780710-5.0g |

4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |

1896438-40-6 | 5g |

$4184.0 | 2023-06-02 | ||

| Enamine | EN300-1780710-10.0g |

4-methoxy-2-[(piperidin-4-yl)methyl]pyridine |

1896438-40-6 | 10g |

$6205.0 | 2023-06-02 |

4-methoxy-2-(piperidin-4-yl)methylpyridine 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1896438-40-6 (4-methoxy-2-(piperidin-4-yl)methylpyridine) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬